molecular formula C17H13F3N4O B2769427 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-35-7

2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2769427
CAS No.: 477851-35-7
M. Wt: 346.313
InChI Key: KPJZFUCORFQXOD-KAMYIIQDSA-N
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Description

2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H13F3N4O and its molecular weight is 346.313. The purity is usually 95%.
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Biological Activity

The compound 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F3N4O\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4\text{O}

Biological Activity Overview

The biological activities of pyrazole derivatives often stem from their ability to interact with various biological targets. The specific activities of this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Pyrazole derivatives have been reported to target key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation markers in vitro .
  • Antimicrobial Activity : Research indicates that pyrazole compounds can exhibit antimicrobial properties against various pathogens, making them candidates for further investigation in infectious disease contexts .

1. Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest

2. Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6). The study highlighted its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20075
IL-615050

3. Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)15-14(11-22-10-12-5-4-8-21-9-12)16(25)24(23-15)13-6-2-1-3-7-13/h1-9,11,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJTESGUDJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.